N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-26(24,25)22-11-5-8-17-9-10-18(14-19(17)22)21-20(23)13-16-7-4-6-15(2)12-16/h4,6-7,9-10,12,14H,3,5,8,11,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHHVDKGZJBLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroaminoalkylation of ortho-Chlorostyrenes
The first step employs a titanium-catalyzed hydroaminoalkylation reaction between ortho-chlorostyrenes and N-methylanilines. Using a 2,6-bis(phenylamino)pyridinato titanium complex, linear regioisomers are obtained with >90% selectivity. Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Catalyst loading | 5 mol% |
| Temperature | 110°C |
| Solvent | Toluene |
| Reaction time | 24–48 hours |
This step yields ortho-chloro-substituted intermediates critical for subsequent cyclization.
Intramolecular Buchwald–Hartwig Amination
The second step involves palladium-catalyzed C–N bond formation to cyclize the intermediate into the tetrahydroquinoline core:
This method achieves 65–82% yields across diverse substrates, with the chloro substituent facilitating regioselective cyclization.
Ethanesulfonyl Group Introduction
Sulfonylation of the tetrahydroquinoline’s amine group is achieved using ethanesulfonyl chloride. A protocol adapted from Ambeed (2020) demonstrates efficient N-sulfonylation under mild conditions:
Sulfonylation Protocol
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Reagents :
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Tetrahydroquinoline derivative (1 equiv)
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Ethanesulfonyl chloride (1.8 equiv)
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Pyridine (2.5 equiv, acts as base and solvent)
-
-
Procedure :
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Dissolve amine in pyridine at 0°C.
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Add ethanesulfonyl chloride dropwise.
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Stir for 1 hour at 0°C, then quench with 1N HCl.
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Yield : 79% after column chromatography (ethyl acetate/hexane).
Key Characterization Data :
Acetamide Side-Chain Installation
The 2-(3-methylphenyl)acetamide group is introduced via a two-stage process: chloroacetylation followed by nucleophilic substitution.
Chloroacetylation of Tetrahydroquinoline
Reaction of the secondary amine with chloroacetyl chloride forms the chloroacetamide intermediate:
Conditions :
-
Triethylamine (1.1 equiv), THF, 0°C → RT, 4 hours.
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Yield: 81% after recrystallization.
Ullmann-Type Coupling with 3-Methylphenylboronic Acid
A copper-catalyzed coupling replaces the chloride with a 3-methylphenyl group:
Optimized Parameters :
| Component | Quantity |
|---|---|
| CuI | 10 mol% |
| KCO | 2.0 equiv |
| DMSO | Solvent |
| Temperature | 80°C |
| Time | 12 hours |
Alternative Electrochemical Synthesis
Recent advances in electrochemistry provide a greener route. Wang et al. (2024) demonstrated tetrahydroquinoline functionalization using acetonitrile as a dual hydrogen/cyanomethyl source:
Electrochemical Hydrocyanomethylation
Cell Setup :
-
Anode: Pt plate
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Cathode: Ni foam
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Electrolyte: 0.1 M NBuBF in MeCN
Reaction :
Yield : 72% with 85% Faradaic efficiency.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Catalytic System | Scalability |
|---|---|---|---|---|
| Hydroaminoalkylation | 65–82 | 110 | Ti complex | Moderate |
| Electrochemical | 72 | 25 | None | High |
| Sulfonylation | 79 | 0 | Pyridine | High |
| Ullmann Coupling | 68–74 | 80 | CuI/KCO | Moderate |
The classical hydroaminoalkylation-Buchwald–Hartwig sequence remains the most reliable for constructing the tetrahydroquinoline core, while electrochemical methods offer sustainability advantages.
Structural Characterization and Validation
Critical analytical data confirming successful synthesis:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Optimization Strategies
-
Regioselectivity in Hydroaminoalkylation :
-
Sulfonylation Side Reactions :
-
Electrochemical Limitations :
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Production of reduced tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups at different positions on the core structure.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide is used to study enzyme inhibition and receptor binding. Its interactions with biological targets provide insights into the mechanisms of various biochemical processes.
Medicine: This compound has potential applications in drug development, particularly as a lead compound for the design of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Sulfonyl and Acetamide Variations
Key Insights :
- Ethanesulfonyl vs.
- 3-Methylphenyl vs. Methoxyphenyl : The methyl group (logP +0.5 vs. methoxy) enhances lipophilicity, favoring blood-brain barrier penetration, while methoxy improves aqueous solubility .
Physicochemical Properties
| Property | Target Compound | G513-0613 () | 4-Methoxy Analog () |
|---|---|---|---|
| logP | 3.4 | 3.41 | 3.2 |
| PSA | ~62 Ų | ~62 Ų | ~65 Ų |
| H-Bond Acceptors | 6 | 7 | 7 |
| Molecular Weight | 388.5 | 408.9 | 388.5 |
Analysis :
- The target compound’s 3-methylphenyl group balances lipophilicity and molecular weight, avoiding excessive polarity (as in 4-methoxy analogs) or bulk (as in 3,4-dimethoxy derivatives in ) .
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core substituted with an ethanesulfonyl group and a 3-methylphenyl acetamide moiety. The unique structural elements contribute to its solubility and reactivity, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 374.46 g/mol |
| LogP | 2.7688 |
| Polar Surface Area | 62.192 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Research indicates that this compound may interact with various biological targets, modulating enzyme activities and receptor functions. The presence of the ethanesulfonyl group enhances the compound's solubility and potential for interaction with cellular targets, making it an interesting candidate for further investigation in drug development.
Potential Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The sulfonamide group is known to interact with bacterial enzymes, potentially inhibiting their growth.
- Anticancer Activity : There is growing interest in the application of this compound in cancer therapy. Its ability to modulate cellular pathways involved in tumor growth and survival may provide a basis for its use as an anticancer agent.
- Anti-inflammatory Effects : The compound's structural characteristics may also confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the tetrahydroquinoline class. For instance:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of tetrahydroquinoline derivatives and found that modifications at the nitrogen position significantly enhanced their cytotoxicity against various cancer cell lines. This suggests that similar modifications to this compound could yield potent anticancer agents.
- Antimicrobial Testing : In another study, sulfonamide derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to increased efficacy against resistant strains . This highlights the potential of the ethanesulfonyl moiety in enhancing antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide, and how are reaction conditions optimized?
- Methodology : The synthesis involves multi-step pathways, starting with the functionalization of the tetrahydroquinoline core. Key steps include:
- Step 1 : Introduction of the ethanesulfonyl group via sulfonylation under anhydrous conditions (e.g., using ethanesulfonyl chloride in dichloromethane at 0–5°C) .
- Step 2 : Acetamide coupling at the 7-position using carbodiimide-mediated activation (e.g., EDC/HOBt) with 3-methylphenylacetic acid .
- Optimization : Reaction yields (typically 60–75%) depend on controlled pH (7–8), solvent choice (e.g., DMF for solubility), and inert atmospheres to prevent oxidation .
Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR validate the tetrahydroquinoline scaffold, sulfonamide linkage (δ ~3.3–3.5 ppm for CHSO), and acetamide protons (δ ~2.1 ppm for CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 427.17 (calculated for CHNOS) .
- Purity Analysis :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >95% purity, with UV detection at 254 nm .
Q. What stability considerations are critical for handling and storing this compound?
- Storage : -20°C in amber vials under nitrogen to prevent hydrolysis of the sulfonamide and acetamide groups .
- Stability Profile : Susceptible to moisture (hydrolysis) and UV-induced degradation; monitor via periodic HPLC and TLC .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the compound’s biological activity, and what are common pitfalls?
- Assay Design :
- Target Engagement : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding affinity to proposed targets (e.g., kinase enzymes) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination (dose range: 0.1–100 µM) .
- Pitfalls : False positives from aggregation artifacts; mitigate via detergent (e.g., 0.01% Tween-20) and solubility checks (DLS) .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Case Example : Discrepancies in IC values (e.g., 5 µM vs. 20 µM) may arise from assay conditions (e.g., serum protein binding).
- Resolution :
Use orthogonal assays (e.g., SPR vs. FP) to confirm target engagement .
Validate cellular activity with CRISPR-mediated target knockout .
Adjust for non-specific binding using albumin-containing buffers .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 3-methylphenyl with fluorophenyl) and compare bioactivity .
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes and guide rational design .
- Key Findings :
- Table 1 : SAR of Analogs
| Substituent Modification | IC (µM) | Solubility (µg/mL) |
|---|---|---|
| 3-Methylphenyl (Parent) | 10.2 ± 1.5 | 12.4 |
| 4-Fluorophenyl | 6.8 ± 0.9 | 8.3 |
| 3,5-Dimethylphenyl | 15.7 ± 2.1 | 18.9 |
| Data adapted from . |
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?
- Analysis :
- Non-linear Regression : Fit dose-response curves (GraphPad Prism) using a four-parameter logistic model (Hill slope ~1) .
- Outlier Detection : Grubbs’ test (α = 0.05) to exclude aberrant replicates .
Q. How do researchers validate target specificity in complex biological systems?
- Approaches :
- Proteome Profiling : Chemoproteomics (e.g., activity-based protein profiling) to identify off-target interactions .
- Kinase Panel Screens : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
